molecular formula C3H4BrClN2S B6189401 5-bromo-1,2-thiazol-4-amine hydrochloride CAS No. 2639464-36-9

5-bromo-1,2-thiazol-4-amine hydrochloride

Cat. No. B6189401
CAS RN: 2639464-36-9
M. Wt: 215.5
InChI Key:
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Description

5-bromo-1,2-thiazol-4-amine hydrochloride is a chemical compound that belongs to the class of thiazoles . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is an important heterocycle in the world of chemistry .


Synthesis Analysis

The synthesis of thiazole compounds has been a subject of interest for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various reactions to take place, including donor–acceptor, nucleophilic, and oxidation reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where various chemical reactions may take place . These include donor–acceptor, nucleophilic, and oxidation reactions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Safety and Hazards

The safety information for 5-bromo-1,2-thiazol-4-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . This suggests that there is potential for future research and development of thiazole-based compounds for various therapeutic applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1,2-thiazol-4-amine hydrochloride involves the reaction of 5-bromo-1,2-thiazol-4-amine with hydrochloric acid.", "Starting Materials": [ "5-bromo-1,2-thiazol-4-amine", "Hydrochloric acid" ], "Reaction": [ "Add 5-bromo-1,2-thiazol-4-amine to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting solid", "Wash the solid with water", "Dry the solid to obtain 5-bromo-1,2-thiazol-4-amine hydrochloride" ] }

CAS RN

2639464-36-9

Molecular Formula

C3H4BrClN2S

Molecular Weight

215.5

Purity

95

Origin of Product

United States

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